molecular formula C10H9ClN2 B1596682 4-(chloromethyl)-1-phenyl-1H-pyrazole CAS No. 35715-71-0

4-(chloromethyl)-1-phenyl-1H-pyrazole

Cat. No. B1596682
CAS RN: 35715-71-0
M. Wt: 192.64 g/mol
InChI Key: PRKFRFBAKGZDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(chloromethyl)-1-phenyl-1H-pyrazole” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, a phenyl group, and a chloromethyl group. Pyrazole compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “4-(chloromethyl)-1-phenyl-1H-pyrazole” would consist of a pyrazole ring attached to a phenyl ring at the 1-position and a chloromethyl group at the 4-position. The exact geometry and bond lengths would need to be determined experimentally or through computational methods .


Chemical Reactions Analysis

The chloromethyl group in “4-(chloromethyl)-1-phenyl-1H-pyrazole” is likely to be reactive. It could undergo nucleophilic substitution reactions with various nucleophiles. The pyrazole ring might also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(chloromethyl)-1-phenyl-1H-pyrazole” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Oxidizing Agent in Synthesis

4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione is effectively used as an oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This process offers moderate to good yields at room temperature (Zolfigol et al., 2006).

Structural Studies of Heterocycles

In the study of trichloromethylated-4, 5-dihydro-1H-pyrazoles, the molecular structure of certain compounds was determined using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. This involved detailed analysis of molecular interactions and stability (Bonacorso et al., 1999).

Synthesis of Biologically Active Derivatives

3-phenyl-1H-pyrazole is a critical intermediate in the synthesis of various biologically active compounds. Novel derivatives of 3-phenyl-1H-pyrazole were synthesized, showcasing potential for applications in molecular targeted therapy for cancer (Liu et al., 2017).

Molecular Tuning for Pharmacological Applications

A study demonstrated the synthesis and characterization of pyrazole compounds, revealing their potential in pharmacological applications, particularly in cancer treatment. This research emphasizes the importance of tuning the molecular structure for specific biological activities (Bustos et al., 2018).

Silver(I) Complex Synthesis

Research on the synthesis of silver(I) complexes involving 4-(phenyl)pyrazole derivatives highlights the potential for developing new materials with unique molecular arrangements and interactions (Reger et al., 2003).

Future Directions

The future directions for “4-(chloromethyl)-1-phenyl-1H-pyrazole” would depend on its applications. If it’s a useful synthetic intermediate, research might focus on developing more efficient or environmentally friendly synthesis methods. If it’s a pharmaceutical, research might focus on improving its efficacy or reducing side effects .

properties

IUPAC Name

4-(chloromethyl)-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKFRFBAKGZDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366641
Record name 4-(chloromethyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-phenyl-1H-pyrazole

CAS RN

35715-71-0
Record name 4-(chloromethyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-1-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(1-Phenyl-1H-pyrazol-4-yl)methanol (6.3 g) synthesized in Reference Example 17 was dissolved in dichloromethane (100 mL) and, after ice-cooling, thionyl chloride (5.59 g) was added thereto, and the mixture was stirred at 0° C. for 2 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with dichloromethane. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=4:1) to give the title compound (7.4 g) as a white solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-phenyl-1H-pyrazole
Reactant of Route 2
4-(chloromethyl)-1-phenyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-phenyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-phenyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-1-phenyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-1-phenyl-1H-pyrazole

Citations

For This Compound
1
Citations
SM Kishk, KJ McLean, S Sood, D Smith… - …, 2019 - Wiley Online Library
The emergence of untreatable drug‐resistant strains of Mycobacterium tuberculosis is a major public health problem worldwide, and the identification of new efficient treatments is …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.